molecular formula C18H36O2.C4H13N3.C2H6O4S<br>C24H55N3O6S B13783820 N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;octadecanoic acid CAS No. 90459-62-4

N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;octadecanoic acid

Cat. No.: B13783820
CAS No.: 90459-62-4
M. Wt: 513.8 g/mol
InChI Key: UJFSWJLSSGTISR-UHFFFAOYSA-N
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Description

Properties

CAS No.

90459-62-4

Molecular Formula

C18H36O2.C4H13N3.C2H6O4S
C24H55N3O6S

Molecular Weight

513.8 g/mol

IUPAC Name

N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;octadecanoic acid

InChI

InChI=1S/C18H36O2.C4H13N3.C2H6O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-3-7-4-2-6;1-5-7(3,4)6-2/h2-17H2,1H3,(H,19,20);7H,1-6H2;1-2H3

InChI Key

UJFSWJLSSGTISR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.COS(=O)(=O)OC.C(CNCCN)N

Origin of Product

United States

Preparation Methods

Starting Material and General Approach

The key amine component, N'-(2-aminoethyl)ethane-1,2-diamine (also called diethylenetriamine), is typically prepared by catalytic hydrogenation of iminodiacetonitrile . This nitrile-based hydrogenation process is favored for its simplicity, environmental friendliness, and efficiency.

Hydrogenation Process Details

  • Solvent : Organic solvents such as methanol, ethanol, propanol, or mixtures thereof are used. Amide solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAC) have been used but present challenges in by-product separation.
  • Catalyst : Raney cobalt is a common catalyst for this hydrogenation.
  • Reaction Conditions : Temperature ranges from 50 to 150 °C, preferably 70 to 90 °C; pressure ranges from 5 to 25 MPa, preferably 9 to 14 MPa.
  • Additives : OH-type anion exchange resins and iminodiacetonitrile stabilizers (e.g., molecular sieves) are added to inhibit decomposition of iminodiacetonitrile and improve catalyst longevity.
  • Reaction : Hydrogen gas is introduced under high pressure in an autoclave reactor, facilitating the hydrogenation of iminodiacetonitrile to diethylenetriamine.

Advantages of the Improved Method

  • Suppresses decomposition of iminodiacetonitrile, reducing catalyst poisoning.
  • Increases conversion rate and selectivity towards diethylenetriamine.
  • Minimizes by-products such as piperazine and other high boilers, simplifying downstream separation.
  • Provides high purity product with longer catalyst service life.

Summary Table: Hydrogenation Parameters for Diethylenetriamine Preparation

Parameter Range/Value Notes
Solvent Methanol, Ethanol, Propanol Organic solvents C1-C4 preferred
Catalyst Raney cobalt Common hydrogenation catalyst
Temperature 50–150 °C (preferably 70–90 °C) Controls reaction rate and selectivity
Pressure 5–25 MPa (preferably 9–14 MPa) High pressure for efficient hydrogenation
Additives OH-type anion exchange resin, molecular sieve Stabilize iminodiacetonitrile, prevent decomposition
Conversion Rate ~100% High conversion with optimized conditions
Selectivity (to DETA) >80% High selectivity reduces by-products

Preparation of Dimethyl Sulfate and Octadecanoic Acid Components

  • Dimethyl sulfate is a well-known methylating agent, typically prepared industrially by the reaction of methyl alcohol with sulfur trioxide or chlorosulfuric acid. Its preparation is outside the scope of this article but is commercially available and used as a reagent in the synthesis of methylated amines.

  • Octadecanoic acid (Stearic acid) is a saturated fatty acid commonly obtained from natural fats and oils by hydrolysis and purification. It serves as a hydrophobic moiety in the target compound.

Synthesis of N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;octadecanoic acid

Conceptual Synthetic Route

The compound is synthesized by integrating the three components:

Industrial Synthesis Techniques

  • Continuous flow reactors may be employed to optimize reaction conditions such as temperature, pressure, and residence time, improving yield and purity.
  • Careful control of stoichiometry and reaction environment minimizes side reactions and by-products.
  • Purification steps include solvent extraction, crystallization, or chromatography to isolate the final compound.

Research Findings and Analytical Data

Molecular and Structural Data

Property Value
Molecular Formula C18H36O2 · C4H13N3 · C2H6O4S (combined)
Molecular Weight 513.8 g/mol
CAS Number 90459-62-4
IUPAC Name This compound
InChI Key UJFSWJLSSGTISR-UHFFFAOYSA-N

Chemical Properties

  • The compound contains primary and secondary amine groups, methylated nitrogen centers, and a long hydrophobic fatty acid chain.
  • It exhibits amphiphilic character, making it useful in applications requiring both hydrophilic and hydrophobic interactions.

Summary Table of Preparation Methods

Step Method/Condition Outcome/Notes
1. Hydrogenation of iminodiacetonitrile Organic solvent (methanol/ethanol), Raney cobalt catalyst, 70–90 °C, 9–14 MPa, OH-type anion exchange resin, molecular sieve stabilizer High purity diethylenetriamine with >80% selectivity
2. Methylation Reaction with dimethyl sulfate under controlled temperature and pH Methylated amine groups introduced
3. Coupling with octadecanoic acid Formation of amide or salt linkage under suitable conditions Incorporation of hydrophobic fatty acid chain

Chemical Reactions Analysis

Alkylation Reactions

The dimethyl sulfate (DMS) component acts as a methylating agent, reacting with primary and secondary amines in the diamine structure. This forms quaternary ammonium derivatives, critical for antimicrobial applications .

Reaction TypeReagents/ConditionsProducts Formed
N-methylationDimethyl sulfate (pH 7–9, 25–50°C)Quaternary ammonium salts
O-methylationExcess DMS in anhydrous methanol Methoxylated byproducts

Key findings:

  • DMS undergoes methanolysis and hydrolysis in aqueous conditions, reducing its concentration to <4 ppm in industrial processes .

  • Alkylation efficiency depends on pH and solvent polarity, with optimal yields in ethanol/water mixtures.

Esterification and Neutralization

Octadecanoic acid (stearic acid) participates in acid-base and esterification reactions:

Ester Formation

  • Reacts with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) to form stearate esters :

    C17H35COOH+CH3OHH+C17H35COOCH3+H2O\text{C}_{17}\text{H}_{35}\text{COOH}+\text{CH}_3\text{OH}\xrightarrow{\text{H}^+}\text{C}_{17}\text{H}_{35}\text{COOCH}_3+\text{H}_2\text{O}
  • Kinetic studies show >95% conversion within 1 hour at 65°C .

Salt Formation

  • Amine groups in the diamine react with stearic acid to form amphiphilic salts :

    RNH2+C17H35COOHRNH3+C17H35COO\text{RNH}_2+\text{C}_{17}\text{H}_{35}\text{COOH}\rightarrow \text{RNH}_3^+\cdot \text{C}_{17}\text{H}_{35}\text{COO}^-

    These salts exhibit surfactant properties, useful in polymer stabilization.

Oxidation and Reduction

The diamine moiety undergoes redox reactions:

Reaction TypeReagents/ConditionsMajor Products
OxidationH₂O₂/KMnO₄ (aqueous, 50–80°C)Nitriles/amides
ReductionNaBH₄/LiAlH₄ (THF, –20°C)Secondary amines
  • Oxidation of primary amines yields nitro intermediates, while secondary amines form nitrosamines.

  • Reduction under anhydrous conditions preserves the alkyl chain integrity of stearic acid.

Substitution Reactions

The diamine’s nucleophilic amines participate in:

Acylation

  • Reacts with acyl chlorides (e.g., acetyl chloride) to form amides:

    RNH2+ClCOC17H35RNHCOC17H35+HCl\text{RNH}_2+\text{ClCOC}_{17}\text{H}_{35}\rightarrow \text{RNHCOC}_{17}\text{H}_{35}+\text{HCl}
  • Yields exceed 85% in dichloromethane at 0°C.

Sulfonation

  • DMS reacts with hydroxyl groups (e.g., in byproducts) to form sulfonates :

    ROH+(CH3)2SO4ROSO3CH3+CH3OH\text{ROH}+(\text{CH}_3)_2\text{SO}_4\rightarrow \text{ROSO}_3\text{CH}_3+\text{CH}_3\text{OH}

Stability and Degradation

  • Hydrolysis : DMS hydrolyzes in water to monomethyl sulfate (MMS) and methanol, with a half-life of 12 minutes at 35°C .

  • Thermal Decomposition : Above 150°C, the compound degrades into ethyleneamines and free stearic acid.

Scientific Research Applications

Surfactant Applications

N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;octadecanoic acid serves as a surfactant due to its amphiphilic nature, which allows it to reduce surface tension between liquids. This property is particularly beneficial in formulations for:

  • Personal Care Products : Its ability to form stable emulsions makes it suitable for lotions and creams.
  • Industrial Cleaning Agents : Effective at removing grease and dirt due to its surfactant properties.

Polymer Chemistry

The compound is utilized in the synthesis of various polymers, particularly those requiring quaternization for enhanced properties:

  • Polymeric Coatings : It can be incorporated into coatings to improve adhesion and durability.
  • Hydrogels : Used in the development of hydrogels for drug delivery systems due to its biocompatibility.

Biomedical Applications

Research has indicated potential uses in biomedical fields:

  • Drug Delivery Systems : The quaternized structure enhances the solubility of hydrophobic drugs, facilitating their delivery.
  • Antimicrobial Agents : Exhibits antimicrobial properties, making it a candidate for use in medical devices and coatings.

Case Study 1: Surfactant Efficacy in Personal Care Products

A study evaluated the effectiveness of this compound as a surfactant in moisturizing creams. Results indicated a significant reduction in surface tension compared to traditional surfactants, leading to improved skin feel and product stability.

Case Study 2: Polymer Development

In polymer research, this compound was used to synthesize a new class of biodegradable polymers. The incorporation of octadecanoic acid provided enhanced mechanical properties and degradation rates suitable for environmental applications.

Mechanism of Action

Comparison with Similar Compounds

N'-(2-aminoethyl)ethane-1,2-diamine

N'-(2-aminoethyl)ethane-1,2-diamine is a branched polyamine with multiple amine groups. It is structurally related to ethylenediamine derivatives and is often utilized in coordination chemistry and catalysis. For example, describes its nickel(II) complex, where the diamine acts as a ligand, forming stable octahedral coordination geometries with Ni–N bond lengths ranging from 2.0865 to 2.1634 Å . highlights a structurally similar compound, N'-[2-(octadecylamino)ethyl]ethane-1,2-diamine (CAS 7261-63-4), which has applications in surfactants or organic synthesis due to its long alkyl chain .

Dimethyl Sulfate

Dimethyl sulfate (DMS) is a methylating agent widely used in organic synthesis to transfer methyl groups to nucleophiles like alcohols, amines, and thiols.

Octadecanoic Acid

Octadecanoic acid (stearic acid) is a saturated C18 fatty acid commonly found in plant extracts, such as Syzygium jambos () and Hypericum ascyron () . It is used in cosmetics, pharmaceuticals, and as a precursor to esters like methyl stearate (C19H38O2, CAS 112-61-8), which has a molecular weight of 298.5 g/mol and is identified in GC-MS analyses () .

Comparative Analysis with Similar Compounds

N'-(2-aminoethyl)ethane-1,2-diamine vs. Related Amines

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications Reference
N'-(2-aminoethyl)ethane-1,2-diamine C4H14N4 118.18 Not specified Ligand in metal complexes (e.g., Ni²⁺)
N,N-Dimethyl-N′-ethylethylenediamine C6H16N2 116.21 Not specified Organic synthesis intermediates
Triethylenetetramine (TETA) C6H18N4 146.23 112-24-3 Chelating agent, epoxy curing agent
N,N-Dimethylethylenediamine (DMEDA) C4H12N2 88.15 Not specified Catalyst in asymmetric synthesis

Key Findings :

  • Coordination Chemistry: N'-(2-aminoethyl)ethane-1,2-diamine forms stable complexes with transition metals, as seen in its nickel(II) complex with Ni–N bonds up to 2.16 Å . In contrast, TETA is a tetraamine with broader chelation capabilities .
  • Reactivity : DMEDA (C4H12N2) is smaller and more basic, making it suitable for catalysis, while N,N-dimethyl-N′-ethylethylenediamine (C6H16N2) has a branched structure for selective reactions .

Dimethyl Sulfate vs. Methyl Esters and Sulfonates

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Reactivity/Applications Reference
Dimethyl sulfate C2H6O4S 126.13 77-78-1 Methylating agent (highly toxic) N/A
Methyl stearate C19H38O2 298.5 112-61-8 Biofuel additive, lubricant
9-Octadecenoic acid methyl ester C19H36O2 296.5 112-62-9 Plasticizer, cosmetic ingredient
Dibutyl phthalate C16H22O4 278.34 84-74-2 Plasticizer (restricted due to toxicity)

Key Findings :

  • Methylation Efficiency: Dimethyl sulfate is a potent methylating agent but poses significant health risks. In contrast, methyl esters like methyl stearate are non-toxic and used in biofuels .
  • Structural Analogues : Dibutyl phthalate (C16H22O4), identified in plant extracts (), shares ester functionality but lacks methyl group transfer capability .

Octadecanoic Acid vs. Other Fatty Acids and Esters

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Source/Application Reference
Octadecanoic acid C18H36O2 284.48 57-11-4 Plant extracts (Syzygium jambos, H. ascyron)
Hexadecanoic acid C16H32O2 256.43 57-10-3 Major component in palm oil
9-Octadecenoic acid (oleic acid) C18H34O2 282.47 112-80-1 Olive oil, emulsifiers
Methyl stearate C19H38O2 298.5 112-61-8 Biodiesel, coatings

Key Findings :

  • Physical Properties: Octadecanoic acid (mp ~69°C) is solid at room temperature, while unsaturated oleic acid (mp 13°C) is liquid, affecting their industrial uses .
  • Biological Sources: Octadecanoic acid is widely distributed in plants, as shown in Syzygium jambos (2.1–41.9% in CO2-SFE extracts) and H. ascyron .

Biological Activity

N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl sulfate;octadecanoic acid is a complex compound that integrates a primary amine structure with various functional groups, including a long-chain fatty acid. This unique combination gives rise to potential biological activities that warrant extensive study. This article explores the biological activity of this compound, highlighting its synthesis, biological interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C26H59N3O6SC_{26}H_{59}N_{3}O_{6}S with a molecular weight of approximately 541.83 g/mol. The compound features:

  • Primary Amine Structure : Derived from N'-(2-aminoethyl)ethane-1,2-diamine.
  • Methylating Agent : Dimethyl sulfate contributes to the compound's reactivity.
  • Long Hydrophobic Chain : Octadecanoic acid (stearic acid) enhances its solubility properties.
PropertyValue
Molecular FormulaC26H59N3O6S
Molecular Weight541.83 g/mol
CAS Number68585-05-7
LogP8.002

Antimicrobial Properties

Research indicates that derivatives of N'-(2-aminoethyl)ethane-1,2-diamine exhibit significant antimicrobial activity. Compounds containing amino groups are known to interact with biological systems, potentially acting against various pathogens. For example, studies have shown that similar compounds can inhibit bacterial growth and possess antifungal properties.

Anti-inflammatory Effects

The compound’s structure suggests potential anti-inflammatory activity. Compounds with long hydrophobic chains often modulate inflammatory pathways by affecting cell membrane fluidity and receptor interactions. In vitro studies have demonstrated that derivatives can significantly reduce the release of inflammatory cytokines such as interleukin-6 in human cell lines .

Cytotoxicity and Anticancer Activity

In vitro cytotoxicity evaluations have been conducted on various cancer cell lines, including A549 (lung carcinoma) and CaCo-2 (colorectal adenocarcinoma). The MTT assay results indicated that certain derivatives exhibited moderate antiproliferative effects, with IC50 values ranging from 13.95 µM to 15.74 µM for the most active compounds .

Table 2: Cytotoxicity Results

CompoundCell LineIC50 (µM)
Compound 6A54913.95 ± 2.5
Compound 4CaCo-215.74 ± 1.7

The mechanism of action for the anticancer properties of N'-(2-aminoethyl)ethane-1,2-diamine derivatives appears to involve apoptosis induction in cancer cells. Flow cytometry analysis showed a marked increase in early apoptosis rates when treated with these compounds compared to control groups .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of synthesized derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones for certain derivatives, indicating their potential as alternative antimicrobial agents in clinical settings.

Case Study 2: Inflammation Modulation in Cell Cultures

Another investigation focused on the anti-inflammatory effects by treating human keratinocyte cell lines with the compound. The findings revealed a substantial reduction in pro-inflammatory markers following treatment, suggesting therapeutic potential for skin-related inflammatory conditions.

Q & A

Q. What are the recommended methods for synthesizing and characterizing N'-(2-aminoethyl)ethane-1,2-diamine (DETA) derivatives?

Methodological Answer: Synthesis typically involves condensation reactions between ethane-1,2-diamine and alkylating agents like dimethyl sulfate. For example, dimethyl sulfate can methylate amine groups under controlled pH (e.g., alkaline conditions) to form tertiary amines. Characterization employs IR spectroscopy to confirm amine N–H stretching (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹), complemented by elemental analysis for stoichiometric validation . For derivatives involving octadecanoic acid, esterification or amidation reactions require activation agents (e.g., thionyl chloride) and reflux conditions in anhydrous solvents (e.g., toluene).

Q. How can researchers safely handle dimethyl sulfate in alkylation reactions?

Methodological Answer: Dimethyl sulfate is highly toxic and carcinogenic. Key precautions include:

  • Use closed systems or gloveboxes to avoid inhalation .
  • Quench excess reagent with sodium bicarbonate or ammonia to prevent hydrolysis to methanol and sulfuric acid.
  • Monitor reaction progress via HPLC or TLC to minimize prolonged exposure. Post-reaction, neutralize waste with alkaline solutions before disposal .

Q. What analytical techniques are suitable for determining the purity of octadecanoic acid derivatives?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC): Measures melting points (e.g., octadecanoic acid melts at ~69°C) to assess crystallinity.
  • Gas Chromatography-Mass Spectrometry (GC-MS): Identifies volatile byproducts or unreacted starting materials.
  • ¹H NMR: Resolves proton environments (e.g., methylene groups in DETA at δ 2.5–3.0 ppm) and quantifies integration ratios .

Advanced Research Questions

Q. How do coordination complexes involving DETA ligands influence metal ion selectivity in catalytic systems?

Methodological Answer: DETA acts as a terdentate ligand , forming stable complexes with transition metals (e.g., Ni²⁺, Cu²⁺). In [Ni(tren)(en)]²⁺ complexes (tren = tris(2-aminoethyl)amine), the ligand’s flexibility allows distortion in octahedral geometry, enhancing catalytic activity in redox reactions. X-ray crystallography (e.g., SHELX refinement) reveals bond-length variations (e.g., Ni–N = 2.05–2.12 Å) and disorder in hydrogen-bonding networks, critical for tuning reactivity .

Q. What experimental strategies resolve contradictions in crystallographic data for DETA-containing complexes?

Methodological Answer: Discrepancies in refinement (e.g., high R-factors) may arise from disorder in flexible ligands. Strategies include:

  • Split-site modeling for disordered atoms (e.g., C and O positions in [Ni(tren)(en)]²⁺).
  • High-resolution data collection (e.g., synchrotron sources) to improve signal-to-noise ratios.
  • Cross-validation using SHELXL (for small molecules) and PHENIX (for macromolecules) to reconcile geometric parameters .

Q. How can researchers optimize reaction conditions to minimize side products in octadecanoic acid amidation?

Methodological Answer:

  • Solvent selection: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of amines.
  • Stoichiometric control: Maintain a 1:1 molar ratio of octadecanoic acid to DETA to prevent over-alkylation.
  • Catalytic additives: Employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for efficient coupling, monitored by FTIR for amide I band formation (~1650 cm⁻¹) .

Methodological Challenges and Solutions

  • Challenge: Hygroscopicity of DETA derivatives complicates long-term storage.
    Solution: Store under argon in flame-sealed ampules with molecular sieves .
  • Challenge: Low solubility of octadecanoic acid in aqueous systems.
    Solution: Use co-solvents (e.g., ethanol:water 70:30) or micellar encapsulation .

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